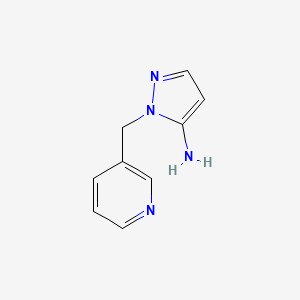

1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-3-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWHIPMNNBFUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360275 | |

| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852990-17-1 | |

| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is strategically divided into two main stages: the preparation of the key precursors, 3-(chloromethyl)pyridine hydrochloride and 5-amino-1H-pyrazole, followed by their subsequent condensation.

The synthesis of 3-(chloromethyl)pyridine hydrochloride begins with the oxidation of 3-methylpyridine to nicotinic acid. The carboxylic acid is then esterified to methyl nicotinate, which is subsequently reduced to 3-pyridinemethanol. The final step in this precursor's synthesis is the chlorination of the alcohol functionality.

The second precursor, 5-amino-1H-pyrazole, is proposed to be synthesized through the well-established condensation reaction between malononitrile and hydrazine.

The final step involves the N-alkylation of 5-amino-1H-pyrazole with 3-(chloromethyl)pyridine hydrochloride. This reaction is expected to proceed via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the chloromethyl group.

Experimental Protocols

Synthesis of 3-(chloromethyl)pyridine hydrochloride

Step 1: Oxidation of 3-Methylpyridine to Nicotinic Acid

This procedure involves the oxidation of 3-methylpyridine using potassium permanganate.[1][2]

-

To a 250 mL flask, add 3-methylpyridine (18.6 g, 0.2 mol) and 150 mL of water.

-

Heat the mixture to 80 °C.

-

Add potassium permanganate (66.36 g, 0.42 mol) in batches, maintaining the temperature between 85-90 °C.

-

Stir the reaction mixture at this temperature for 30 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, adjust the pH of the reaction solution to 3-4 with 2 mol/L hydrochloric acid.[1]

-

Cool the reaction mixture to 25 °C and filter to obtain nicotinic acid.

Step 2: Esterification of Nicotinic Acid to Methyl Nicotinate

This step involves a Fischer esterification of nicotinic acid with methanol.[1]

-

In a suitable flask, combine nicotinic acid (from the previous step) and methanol (12 g, 0.26 mol).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product.

-

Purify the crude product by distillation to obtain methyl nicotinate.

Step 3: Reduction of Methyl Nicotinate to 3-Pyridinemethanol

The ester is reduced to the corresponding alcohol using sodium borohydride.[2]

-

Dissolve methyl nicotinate in a 1:1 mixture of THF and toluene (150 mL total).[2]

-

Add sodium borohydride (30.24 g, 0.8 mol) and aluminum chloride as a catalyst.[2]

-

Stir the reaction for 3-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction and work up to isolate 3-pyridinemethanol.

Step 4: Chlorination of 3-Pyridinemethanol to 3-(chloromethyl)pyridine hydrochloride

The final step for this precursor is the conversion of the alcohol to a chloride using thionyl chloride.[1][3][4]

-

Prepare a solution of 3-pyridinemethanol (43.66 g, 0.4 mol) in 160 mL of toluene.[4]

-

In a separate flask, charge thionyl chloride (50.96 g, 0.428 mol) and 40 mL of toluene.[4]

-

Maintain the temperature of the thionyl chloride solution at 23-35 °C and slowly add the 3-pyridinemethanol solution.[4]

-

After the addition is complete, apply a vacuum to the reaction mixture to assist in the precipitation of the product.[4]

-

Filter the resulting suspension and wash the solid with toluene to obtain 3-(chloromethyl)pyridine hydrochloride.

Synthesis of 5-amino-1H-pyrazole

This synthesis is based on the condensation of malononitrile with hydrazine.[5][6]

-

In a reaction vessel, dissolve malononitrile in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the solution.

-

The reaction is typically carried out at reflux temperature.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

The crude product can be purified by recrystallization.

Synthesis of this compound

This proposed protocol is based on general methods for the N-alkylation of pyrazoles.[7][8][9]

-

In a round-bottom flask, dissolve 5-amino-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.[7]

-

Allow the mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

-

Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of the precursors. Data for the final product synthesis is not available as it is a proposed route.

Table 1: Synthesis of 3-(chloromethyl)pyridine hydrochloride

| Step | Reactants | Molar Ratio | Temperature (°C) | Time | Yield | Reference(s) |

| 1. Oxidation | 3-Methylpyridine : Potassium Permanganate | 1 : 2.1-2.3 | 85-90 | 30 min | - | [1][2] |

| 2. Esterification | Nicotinic Acid : Methanol | 1 : 1.3 | Reflux | - | - | [1] |

| 3. Reduction | Methyl Nicotinate : Sodium Borohydride | 1 : 4-5 | - | 3-4 h | - | [2] |

| 4. Chlorination | 3-Pyridinemethanol : Thionyl Chloride | 1 : 1.1-1.3 | 23-35 | - | 97.0% | [1][4] |

Table 2: Synthesis of 5-amino-1H-pyrazole

| Reactants | Solvent | Temperature | Yield | Reference(s) |

| Malononitrile, Hydrazine Hydrate | Ethanol | Reflux | Good | [5][6] |

Visualization of the Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic pathway for this compound.

Conclusion

This technical guide outlines a feasible and detailed synthetic route for this compound. The synthesis of the key precursors is well-documented, and a scientifically sound protocol for the final condensation step is proposed based on established N-alkylation methodologies for pyrazoles. The provided experimental procedures and quantitative data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. Further optimization of the proposed final step may be required to maximize yield and purity.

References

- 1. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical properties of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (CAS No. 852990-17-1). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis, in-depth characterization data, and specific biological activity information for this particular isomer are not extensively documented in publicly accessible sources. This guide presents the confirmed basic chemical properties and contextualizes the potential synthetic routes and biological significance of this molecule by drawing comparisons with structurally related pyrazole derivatives.

Chemical Properties

This compound is a heterocyclic compound containing both a pyridine and a pyrazole ring system. The following table summarizes its fundamental chemical properties based on information from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 852990-17-1 | BIOFOUNT[1] |

| Molecular Formula | C₉H₁₀N₄ | BIOFOUNT[1] |

| Molecular Weight | 174.2 g/mol | BIOFOUNT[1] |

| IUPAC Name | This compound | - |

| Physical Form | Solid (presumed) | Sigma-Aldrich |

| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years). | BIOFOUNT[1] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a 5-aminopyrazole precursor and a suitable pyridine-containing electrophile.

Caption: Retrosynthetic analysis of the target compound.

General Experimental Considerations for N-Alkylation of 5-Aminopyrazole:

-

Reactants: 1H-pyrazol-5-amine and 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the pyrazole nitrogen or the exocyclic amine. The regioselectivity of N-alkylation can be a challenge with aminopyrazoles, potentially leading to a mixture of isomers.

-

Temperature: The reaction would likely be conducted at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture would typically be quenched with water, extracted with an organic solvent, and the product purified by column chromatography.

General Experimental Considerations for Reductive Amination:

-

Reactants: 1H-pyrazol-5-amine and pyridine-3-carbaldehyde.

-

Reducing Agent: A selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

-

Solvent: A solvent compatible with the reducing agent, such as dichloromethane (DCM) or dichloroethane (DCE).

-

Procedure: The amine and aldehyde are typically stirred together to form an imine intermediate, which is then reduced in situ by the addition of the reducing agent.

-

Work-up and Purification: Similar to the N-alkylation method, the reaction would be quenched and the product extracted and purified chromatographically.

Biological Activity and Signaling Pathways

There is no specific biological activity data or implication in signaling pathways reported for this compound in the reviewed scientific literature. However, the pyrazole scaffold is a well-known privileged structure in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for a wide range of biological activities.[2][3]

Derivatives of 1H-pyrazol-5-amine have shown potential as:

-

Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors developed for cancer therapy. For instance, derivatives have been investigated as inhibitors of Checkpoint Kinase 1 (CHK1) for hematologic malignancies and Fibroblast Growth Factor Receptors (FGFRs).[4][5]

-

Anti-inflammatory Agents: Some pyrazole derivatives have been explored for their anti-inflammatory properties.[6]

-

Antimicrobial Agents: Novel 1-methyl-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their potential as antimicrobial agents.[7]

-

URAT-1 Inhibitors: Structurally related pyrazole compounds have been investigated as urate transporter 1 (URAT-1) inhibitors for the treatment of hyperuricemic nephropathy.[8]

Given the prevalence of the aminopyrazole scaffold in bioactive molecules, it is plausible that this compound could be a subject of interest in drug discovery programs. The general workflow for such a program is depicted below.

Caption: A generalized workflow for drug discovery.

Conclusion

This compound is a chemical entity for which basic identifiers and properties are available primarily through commercial suppliers. There is a notable absence of in-depth scientific literature detailing its synthesis, characterization, and biological functions. Researchers interested in this specific molecule would likely need to undertake its de novo synthesis and characterization. The broader literature on pyrazole derivatives suggests that this compound could hold potential for biological activity, particularly in areas such as kinase inhibition and anti-inflammatory or antimicrobial applications. This guide serves as a starting point by providing the known information and highlighting the significant gaps in the current public knowledge base for this compound.

References

- 1. 852990-17-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive framework for the structural elucidation of the novel compound, 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. Due to the limited availability of direct literature on this specific molecule, this document presents a robust, hypothetical methodology based on established analytical techniques and data from structurally related analogues. The guide details a plausible synthetic route and outlines the application of mass spectrometry, NMR spectroscopy, IR spectroscopy, and X-ray crystallography for unambiguous structure confirmation. All presented data is predictive and intended to serve as a benchmark for researchers undertaking the synthesis and characterization of this or similar compounds.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the nature of their substituents. The title compound, this compound, combines the biologically active pyrazole-5-amine core with a pyridin-3-ylmethyl substituent at the N1 position, suggesting potential for unique pharmacological properties, possibly as a kinase inhibitor.[6][7] Accurate and thorough structure elucidation is the foundational step in the development of any new chemical entity, ensuring its identity and purity before further investigation.

This guide provides a detailed, albeit predictive, pathway for the synthesis and structural confirmation of this compound, leveraging a multi-technique analytical approach.

Proposed Synthesis

The synthesis of 1-substituted-1H-pyrazol-5-amines is well-documented and typically involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile or a similar 1,3-dicarbonyl compound.[8] A plausible and efficient route to synthesize the title compound is a two-step process starting from 3-(hydrazinylmethyl)pyridine and a suitable three-carbon building block.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a cyclocondensation reaction.

Materials:

-

3-(Hydrazinylmethyl)pyridine dihydrochloride

-

3-Methoxyacrylonitrile (or a suitable equivalent like 3,3-dimethoxypropanenitrile)

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Preparation of the Free Hydrazine Base: In a round-bottom flask, suspend 3-(hydrazinylmethyl)pyridine dihydrochloride (1.0 eq) in ethanol. To this suspension, add a solution of sodium ethoxide (2.2 eq) in ethanol dropwise at 0 °C. Stir the mixture for 1 hour, allowing the free hydrazine base to form. The precipitated sodium chloride can be removed by filtration.

-

Cyclocondensation Reaction: To the filtered ethanolic solution of 3-(hydrazinylmethyl)pyridine, add 3-methoxyacrylonitrile (1.1 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure. Resuspend the crude residue in dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Structure Elucidation and Data Presentation

The definitive structure of the synthesized compound would be established using a combination of spectroscopic methods.

Mass Spectrometry (MS)

Protocol: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source would be performed to determine the exact mass of the molecular ion. Fragmentation patterns would be analyzed using MS/MS to confirm the connectivity of the pyridinylmethyl and pyrazol-amine moieties.

Expected Data: The fragmentation of pyrazoles often involves the loss of N₂ or HCN, and cleavage at the benzylic-type position is expected.[9][10]

| Parameter | Predicted Value | Interpretation |

| Molecular Formula | C₉H₁₀N₄ | |

| Monoisotopic Mass | 174.0905 | |

| [M+H]⁺ (ESI-HRMS) | 175.0978 | Protonated molecular ion. Confirms molecular weight. |

| Key Fragment 1 (m/z) | 93.0498 | [C₅H₅N-CH₂]⁺ fragment from cleavage of the N-CH₂ bond. |

| Key Fragment 2 (m/z) | 82.0556 | [C₃H₄N₃]⁺ fragment corresponding to the aminopyrazole ring. |

| Table 1: Predicted Mass Spectrometry Data. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. 2D NMR experiments (COSY, HSQC, HMBC) would be crucial to assign all proton and carbon signals unambiguously.

Expected Data: The chemical shifts are predicted based on known values for similar pyridinyl, methyl, and pyrazole-amine structures.[11][12]

| Position | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |

| Pyridine C2' | 8.55 | d | 149.5 |

| Pyridine C4' | 7.70 | dt | 136.0 |

| Pyridine C5' | 7.35 | dd | 123.8 |

| Pyridine C6' | 8.50 | dd | 148.9 |

| Methylene (-CH₂-) | 5.30 | s | 52.0 |

| Pyrazole C3 | 7.45 | d | 138.0 |

| Pyrazole C4 | 5.65 | d | 95.5 |

| Pyrazole C5 | - | - | 155.0 |

| Amine (-NH₂) | 5.10 | br s | - |

| Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆). |

Infrared (IR) Spectroscopy

Protocol: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

Expected Data: The spectrum would show characteristic bands for the N-H stretches of the amine, C-H stretches of the aromatic and methylene groups, and C=N/C=C stretches of the heterocyclic rings.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode |

| 3400 - 3200 | Medium, Broad | N-H stretching (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Weak | Aliphatic C-H stretching (methylene) |

| 1620 - 1580 | Strong | C=N and C=C stretching (ring vibrations) |

| 1550 | Strong | N-H bending (scissoring) |

| Table 3: Predicted Infrared Absorption Bands. |

Single-Crystal X-ray Crystallography

Protocol: Single crystals suitable for X-ray diffraction would be grown by slow evaporation from a suitable solvent (e.g., ethanol, acetonitrile). Data would be collected on a diffractometer, and the structure solved and refined to yield precise atomic coordinates.[13]

Expected Data: This technique would provide definitive proof of the structure, including bond lengths, bond angles, and the planarity of the rings. It would also reveal intermolecular interactions, such as hydrogen bonding, in the solid state.[14][15]

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 10.0 |

| c (Å) | ~ 11.5 |

| β (°) | ~ 95 |

| Z | 4 |

| Table 4: Hypothetical Crystallographic Data. |

Potential Biological Activity and Signaling Pathway

Many pyrazole derivatives function as kinase inhibitors by competing with ATP at the enzyme's active site.[6][16][17] Given its structure, this compound could potentially inhibit kinases in pathways like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[7][18] The amine group at C5 and the nitrogen atoms in the pyrazole and pyridine rings could form key hydrogen bonds within a kinase ATP-binding pocket.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by the title compound.

Conclusion

The unambiguous structure elucidation of a novel compound such as this compound requires a synergistic application of modern analytical techniques. This guide outlines a comprehensive and methodologically sound approach, from a plausible synthesis to detailed characterization by mass spectrometry, multi-dimensional NMR, IR spectroscopy, and single-crystal X-ray diffraction. While the specific data presented herein is predictive, the protocols and workflows provide a solid foundation for researchers to successfully synthesize and characterize this and other new pyrazole-based chemical entities, paving the way for future investigations into their potential therapeutic applications.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicstrive.com [academicstrive.com]

- 4. mdpi.com [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. BiblioBoard [openresearchlibrary.org]

- 11. rsc.org [rsc.org]

- 12. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Guide: 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS 287494-25-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the chemical compound with CAS number 287494-25-1. Extensive searches have not yielded specific, publicly available experimental spectra (NMR, IR, Mass Spectrometry) or a detailed, validated synthesis protocol for this exact molecule. The experimental protocols and potential biological pathways described herein are based on general methodologies for closely related compounds and should be treated as illustrative examples.

Core Properties

1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound containing both a pyrazole and a pyridine ring system. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4]

Chemical and Physical Properties

The fundamental properties of 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine are summarized in the table below, based on data from chemical databases and suppliers.[5][6]

| Property | Value | Source |

| CAS Number | 287494-25-1 | PubChem[5], Sigma-Aldrich[6] |

| Molecular Formula | C₉H₁₀N₄ | PubChem[5], Sigma-Aldrich[6] |

| Molecular Weight | 174.20 g/mol | PubChem[5], Sigma-Aldrich[6] |

| IUPAC Name | 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | PubChem[5] |

| Canonical SMILES | CN1N=C(C=C1N)C2=CN=CC=C2 | PubChem[5] |

| InChI Key | DOWIFHUJXYFHIH-UHFFFAOYSA-N | PubChem[5] |

| Physical Form | Solid (predicted) | Sigma-Aldrich[6] |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine has not been found in publicly available literature, a general and plausible synthetic route can be inferred from established methods for preparing substituted pyrazole derivatives. A common approach involves the condensation of a β-keto nitrile with a hydrazine derivative.

General Synthesis of 3-Aryl-5-aminopyrazoles

A representative synthesis for this class of compounds is outlined below. This protocol is illustrative and would require optimization for the specific target molecule.

Experimental Protocol:

-

Step 1: Synthesis of the β-Ketonitrile Precursor. A suitable pyridine-containing starting material, such as 3-acetylpyridine, would be reacted with a source of cyanide, like diethyl cyanomethylphosphonate, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., anhydrous THF) to form the corresponding β-ketonitrile. The reaction would typically be carried out under an inert atmosphere and at a controlled temperature.

-

Step 2: Cyclization with Methylhydrazine. The resulting pyridine-containing β-ketonitrile is then reacted with methylhydrazine (or a salt thereof, such as methylhydrazine sulfate) in a suitable solvent, often an alcohol like ethanol or a polar aprotic solvent. The reaction mixture is typically heated to reflux to facilitate the cyclization and formation of the pyrazole ring.

-

Step 3: Work-up and Purification. Upon completion of the reaction (monitored by an appropriate technique like TLC or LC-MS), the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to a standard aqueous work-up, which may involve neutralization and extraction with an organic solvent. The final product is purified using techniques such as column chromatography on silica gel or recrystallization to yield the desired 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Spectral Data

Expected ¹H NMR Spectral Features

-

Pyridine Ring Protons: A set of multiplets in the aromatic region (typically δ 7.0-9.0 ppm).

-

Pyrazole Ring Proton: A singlet for the proton on the pyrazole ring.

-

Amine Protons: A broad singlet for the -NH₂ group, the chemical shift of which can be concentration and solvent dependent.

-

Methyl Protons: A singlet for the N-methyl group.

Expected IR Spectral Features

-

N-H Stretching: A characteristic absorption band for the primary amine (NH₂) in the region of 3200-3500 cm⁻¹.

-

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrazole and pyridine rings.

-

C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds.

Expected Mass Spectrometry Data

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (174.20 g/mol ).

Biological Activity and Signaling Pathways

While the specific biological activity of 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is not documented in the available literature, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

Many of these activities are attributed to the ability of pyrazole-containing compounds to act as inhibitors of various enzymes, particularly kinases.

Potential Kinase Inhibition Pathway

Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible, though unconfirmed, mechanism of action for this compound could involve the inhibition of a signaling pathway crucial for cell proliferation and survival, such as a mitogen-activated protein kinase (MAPK) pathway.

References

- 1. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 5. 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine | C9H10N4 | CID 28064036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine DiscoveryCPR 287494-25-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of Pyridinylmethyl Pyrazolamine Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyridinylmethyl pyrazolamine and its related scaffolds, such as pyrazolopyridines and pyrazolopyrimidines, represent a privileged class of heterocyclic compounds in modern medicinal chemistry. This guide delves into their primary mechanism of action as kinase inhibitors, a role that has positioned them at the forefront of targeted therapies, particularly in oncology. We will explore the specific kinase targets, the associated signaling pathways they modulate, and the quantitative measures of their inhibitory activity. Furthermore, this document provides an overview of the key experimental protocols utilized to elucidate their biological function, supplemented by structured data tables and detailed pathway diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for pyridinylmethyl pyrazolamine compounds and their structural analogs is the inhibition of protein kinases.[1][2][3][4] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. This process is a fundamental regulatory mechanism in a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, survival, and apoptosis.[2][4]

In many pathological conditions, particularly cancer, the aberrant activity of certain kinases drives uncontrolled cell growth and survival.[2] Pyridinylmethyl pyrazolamine derivatives are designed to act as small molecule kinase inhibitors. Most function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase enzyme.[3] This binding event prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation cascade and inhibiting the downstream signaling pathway.

The pyrazole and pyridine moieties are key pharmacophoric features. The pyrazole ring can act as a bioisostere for other aromatic systems, contributing to improved solubility and lipophilicity, which enhances the drug-like properties of these compounds.[5] The nitrogen atoms within these heterocyclic rings are crucial for forming hydrogen bonds with key amino acid residues in the kinase ATP-binding site.[6]

Key Kinase Targets and Signaling Pathways

Research has identified several key kinase families that are targeted by this class of compounds. The specific substitutions on the pyrazolopyridine or pyrazolopyrimidine core determine the selectivity and potency against different kinases.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and breast cancer.[1] Its activation triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, promoting cell proliferation and survival.

-

Signaling Pathway Diagram:

Caption: EGFR signaling pathway and the point of inhibition.

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

p38 MAPKs are a class of serine/threonine kinases involved in cellular responses to stress, inflammation, and apoptosis. Inhibitors of p38 kinase are investigated for their potential in treating inflammatory diseases. Pyrazolo[1,5-a]pyridines have been specifically developed as inhibitors of p38 kinase.[7]

-

Signaling Pathway Diagram:

Caption: p38 MAPK signaling cascade and the point of inhibition.

Other Notable Kinase Targets

-

Cyclin-Dependent Kinases (CDKs): These serine/threonine kinases are essential for regulating the cell cycle. Pyrazolopyridine derivatives have been identified as inhibitors of CDK8, which has oncogenic roles in colorectal cancer and melanoma.[2]

-

Akt (Protein Kinase B): A serine/threonine kinase in the PI3K-Akt-mTOR pathway, crucial for cell survival and proliferation. Pyrazole-based compounds have been developed as Akt inhibitors.[4]

-

Bcr-Abl: A constitutively active tyrosine kinase fusion protein, which is a hallmark of chronic myeloid leukemia (CML). Pyrazole derivatives have shown potent inhibitory activity against Bcr-Abl.[4]

Quantitative Data Summary

The efficacy of these compounds is quantified through various metrics, most commonly the half-maximal inhibitory concentration (IC50) and the growth inhibition percentage (GI%). Lower IC50 values indicate higher potency.

| Compound Class/Series | Target Kinase / Cell Line | Metric | Value | Reference |

| Pyrazolo[1,5-a]pyrimidine (Comp. 9b) | EGFR Kinase | IC50 | 8.4 nM | [1] |

| Pyrazolo[1,5-a]pyrimidine (Comp. 9b) | EGFR Kinase | Inhibition % (at 25 nM) | 81.72% | [1] |

| Pyrazolo[1,5-a]pyrimidine (Comp. 11) | MCF-7 (Breast Cancer) | GI% | 62.5% | [1] |

| Pyrazole Derivative (Comp. 10) | Bcr-Abl Kinase | IC50 | 14.2 nM | [4] |

| Pyrazole Derivative (Comp. 10) | K562 (Leukemia) | IC50 | 0.27 µM | [4] |

| Pyrazole Derivative (Comp. 14) | C. parvum CDPK1 | IC50 | 0.7 nM | [4] |

| Pyrazole Derivative (Comp. 15) | C. parvum CDPK1 | IC50 | 2.5 nM | [4] |

Experimental Protocols

Elucidating the mechanism of action of pyridinylmethyl pyrazolamine compounds involves a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on a purified kinase enzyme.

Methodology:

-

Reagents: Purified recombinant kinase (e.g., EGFR), kinase buffer, ATP, a specific substrate peptide, and the test compound at various concentrations.

-

Procedure: The kinase, substrate, and test compound are pre-incubated in a microplate well.

-

The reaction is initiated by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system).

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.

-

Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control (e.g., DMSO vehicle). IC50 values are determined by plotting inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram:

Caption: General workflow for an in vitro kinase inhibition assay.

Cellular Proliferation / Cytotoxicity Assay

Objective: To assess the effect of a compound on the growth and viability of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, K562) are cultured in appropriate media and seeded into 96-well plates.[1]

-

Treatment: After allowing the cells to adhere, they are treated with serial dilutions of the test compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a period of time (typically 48-72 hours) to allow the compound to exert its effect.

-

Viability Assessment: Cell viability is measured using a variety of methods:

-

MTT/XTT Assay: A colorimetric assay that measures the metabolic activity of living cells.

-

CellTiter-Glo®: A luminescence-based assay that quantifies ATP levels, an indicator of viable cells.

-

-

Data Analysis: The results are used to calculate the percentage of growth inhibition (GI%) or the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

Conclusion

Pyridinylmethyl pyrazolamine compounds and their congeners are a versatile and potent class of kinase inhibitors. Their mechanism of action is centered on the competitive inhibition of ATP binding to the active site of various protein kinases, many of which are validated targets in oncology and inflammatory diseases. The specificity and potency of these compounds can be finely tuned through synthetic modifications, leading to the development of targeted therapies. The experimental protocols outlined herein, from direct enzymatic assays to cell-based proliferation studies, are fundamental to characterizing their biological activity and advancing them through the drug discovery pipeline. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics.

References

- 1. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the novel heterocyclic compound, 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. Due to the limited availability of public data on this specific molecule, this document outlines standardized experimental protocols for determining its physicochemical properties. It serves as a foundational resource for researchers initiating studies on this compound, offering methodologies for consistent and reproducible data generation. The guide includes hypothetical data tables and visual workflows to illustrate the expected outcomes of these experimental procedures, thereby facilitating the design and execution of laboratory investigations.

Introduction

This compound is a heterocyclic compound featuring both a pyridine and a pyrazole moiety. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The solubility and stability of a compound are critical parameters that influence its suitability for further development as a therapeutic agent, affecting everything from formulation to bioavailability and shelf-life. This guide details the necessary experimental frameworks to thoroughly characterize these properties for this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of a Related Compound: 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄ | PubChem[1] |

| Molecular Weight | 174.20 g/mol | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. The following sections describe standard protocols for determining both the kinetic and thermodynamic solubility of this compound.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: To a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add the DMSO stock solution to the aqueous buffer in small increments to achieve a range of final concentrations (e.g., 1-200 µM).

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility provides a more accurate measure of a compound's solubility and is considered the gold standard.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Hypothetical Solubility Data Presentation

The results from the solubility experiments should be tabulated for clear comparison.

Table 2: Hypothetical Thermodynamic Solubility of this compound

| pH of Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 1.2 | 25 | 550 | 3157 |

| 4.5 | 25 | 210 | 1205 |

| 6.8 | 25 | 75 | 430 |

| 7.4 | 25 | 60 | 344 |

| 7.4 | 37 | 85 | 488 |

Stability Assessment

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[2][3] The stability of this compound should be evaluated under various stress conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to establish stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to a variety of stress conditions:

-

Acidic: 0.1 N HCl at 60 °C for 24 hours.

-

Basic: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound and solution at 80 °C for 48 hours.

-

Photolytic: Expose the solid compound and solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Experimental Protocol: Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the compound.

Methodology:

-

Sample Storage: Store samples of this compound in its intended container-closure system under controlled long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH).[2][4]

-

Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[3][5]

-

Parameters to be Tested: At each time point, assess the following parameters as appropriate:

-

Appearance

-

Assay of the active substance

-

Degradation products

-

Moisture content

-

Hypothetical Stability Data Presentation

The data from the long-term stability study should be presented in a clear and organized manner.

Table 3: Hypothetical Long-Term Stability Data for this compound at 25°C/60%RH

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white powder | 99.8 | 0.15 |

| 3 | Conforms | 99.6 | 0.20 |

| 6 | Conforms | 99.5 | 0.23 |

| 12 | Conforms | 99.2 | 0.31 |

| 24 | Conforms | 98.7 | 0.45 |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

Caption: Workflow for Solubility Assessment.

Caption: Workflow for Stability Assessment.

Conclusion

This technical guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and utilizing the provided templates for data presentation, researchers can generate high-quality, reproducible data that is essential for advancing the preclinical development of this compound. The outlined methodologies are based on established industry standards and regulatory guidelines, ensuring the relevance and applicability of the generated data for decision-making in a drug development setting. Further research is warranted to elucidate the specific experimental values for this promising molecule.

References

The Discovery and Synthesis of Novel Pyrazole Amine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among its many variations, pyrazole amine derivatives have emerged as a particularly fruitful area of research, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrazole amine derivatives, with a focus on their role as protein kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents.

Core Concepts in Pyrazole Amine-Based Drug Discovery

The versatility of the pyrazole amine scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[5] Structure-activity relationship (SAR) studies are crucial in this process, guiding the iterative design and synthesis of more potent and selective compounds.[6][7] A primary focus of pyrazole amine derivatives has been the inhibition of protein kinases, a class of enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[1][2]

Key Biological Targets: Protein Kinases

Protein kinases are critical regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[4] Pyrazole amine derivatives have shown significant promise as inhibitors of several important kinase families.

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential mediators of cytokine signaling through the JAK/STAT pathway.[8] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[8] Several pyrazole-based JAK inhibitors, such as Ruxolitinib, have been developed and approved for clinical use.[2]

The signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression.

Synthesis of Pyrazole Amine Derivatives

A variety of synthetic strategies have been developed for the construction of the pyrazole amine core and its derivatives. One common and versatile method is the condensation of a hydrazine derivative with a β-ketonitrile or a similar 1,3-dielectrophilic species.[5] Subsequent modifications, such as N-arylation or acylation, can then be performed to introduce desired substituents.

Representative Synthetic Protocol: Synthesis of 4-Amino-(1H)-pyrazole Derivatives

The following is a general, representative protocol for the synthesis of 4-amino-(1H)-pyrazole derivatives, which are potent JAK inhibitors.[8]

Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile

A mixture of (1-ethoxyethylidene)malononitrile (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol is heated at reflux for 2-4 hours. After cooling, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the 3-amino-1H-pyrazole-4-carbonitrile intermediate.

Step 2: N-Arylation of the Pyrazole Ring

To a solution of the 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and a substituted aryl halide (e.g., 4-fluorobenzonitrile, 1.2 eq) in a suitable solvent such as DMF, is added a base (e.g., K₂CO₃, 2.0 eq). The reaction mixture is heated at 80-100 °C for 6-12 hours. After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 3: Reduction of the Nitrile Group

The N-arylated pyrazole-4-carbonitrile (1.0 eq) is dissolved in a suitable solvent like THF or methanol, and a reducing agent (e.g., Raney Nickel with hydrazine hydrate, or catalytic hydrogenation with Pd/C) is added. The reaction is stirred at room temperature or with gentle heating until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated. The resulting 4-(aminomethyl)pyrazole derivative can be further modified if desired.

Experimental Protocols for Biological Evaluation

The biological activity of newly synthesized pyrazole amine derivatives is typically assessed through a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

-

Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound, a positive control inhibitor, and a DMSO vehicle control.

-

Add the kinase enzyme solution and incubate to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

-

Incubate for a defined period at a controlled temperature.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8]

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.

-

Materials: Cancer cell lines (e.g., HEL, K562), cell culture medium, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

-

Data Presentation: Inhibitory Activity of Pyrazole Amine Derivatives

The following tables summarize the in vitro and cellular inhibitory activities of representative pyrazole amine derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole Amine Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Ruxolitinib | JAK1 | ~3 | [2] |

| JAK2 | ~3 | [2] | |

| JAK3 | ~430 | [2] | |

| Compound 3f | JAK1 | 3.4 | [8] |

| JAK2 | 2.2 | [8] | |

| JAK3 | 3.5 | [8] | |

| Compound 12k | JAK2 | 6 | [6] |

| Compound 12l | JAK2 | 3 | [6] |

| Compound 10e | JAK2 | 166 | [1] |

| JAK3 | 57 | [1] | |

| Aurora A | 939 | [1] | |

| Aurora B | 583 | [1] |

Table 2: Anti-proliferative Activity of Selected Pyrazole Amine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 3f | HEL | 0.89 | [8] |

| K562 | 1.21 | [8] | |

| Compound 11b | HEL | 0.35 | [8] |

| K562 | 0.37 | [8] | |

| Compound 10e | K562 | 6.726 | [1] |

Visualizing the Drug Discovery Workflow and Structure-Activity Relationships

The discovery of novel pyrazole amine derivatives follows a structured workflow, and the optimization of lead compounds is guided by systematic SAR studies.

Experimental Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and development of novel kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chim.it [chim.it]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

A Technical Guide to 1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine and Its Analogs for Drug Discovery Professionals

Note on Nomenclature: Initial searches for "1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine" did not yield significant public data, suggesting it may be a novel or less-studied compound. However, a structurally related and well-documented analog, 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine , is readily found in chemical databases and literature. This guide will focus on the available data for this analog as a representative of this chemical class for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The foundational step in any drug discovery program is the thorough characterization of the lead compound. Herein, we provide the IUPAC name, synonyms, and key physicochemical properties of 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | PubChem[1] |

| Molecular Formula | C₉H₁₀N₄ | PubChem[1] |

| Molecular Weight | 174.20 g/mol | PubChem[1], Sigma-Aldrich |

| CAS Number | 287494-25-1 | PubChem[1], Sigma-Aldrich |

| Canonical SMILES | CN1N=C(C=C1N)C2=CN=CC=C2 | Sigma-Aldrich |

| InChI Key | DOWIFHUJXYFHIH-UHFFFAOYSA-N | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

Synonyms:

-

1-Methyl-3-(3-pyridinyl)-1H-pyrazol-5-amine[1]

-

2-methyl-5-pyridin-3-ylpyrazol-3-amine[1]

-

1-methyl-3-(3-pyridyl)pyrazole-5-ylamine[1]

-

(1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)amine

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives is a well-established field in organic chemistry. While a specific protocol for 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is not detailed in the provided search results, a general synthetic strategy for related aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.

General Synthetic Protocol for Substituted Aminopyrazoles:

A common and versatile method for the synthesis of 5-aminopyrazole derivatives involves the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile. This approach allows for the introduction of diverse substituents on the pyrazole ring.

-

Step 1: Formation of the Hydrazine: The appropriately substituted hydrazine (e.g., methylhydrazine) is selected as a starting material.

-

Step 2: Condensation with a β-Ketonitrile: The hydrazine is reacted with a β-ketonitrile, such as 3-oxo-3-(pyridin-3-yl)propanenitrile, under acidic or basic conditions.

-

Step 3: Cyclization: The intermediate undergoes intramolecular cyclization to form the pyrazole ring.

-

Step 4: Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Logical Workflow for Aminopyrazole Synthesis

Caption: General synthetic workflow for substituted aminopyrazoles.

Biological Activity and Potential Applications

Aminopyrazole scaffolds are prevalent in medicinal chemistry due to their diverse biological activities. While specific biological data for 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is not extensively available in the public domain, the broader class of pyrazole derivatives has been investigated for various therapeutic applications.

Potential Therapeutic Areas for Pyrazole Derivatives:

-

Anti-inflammatory: Pyrazole-containing compounds have been explored as potent anti-inflammatory agents.[2][3]

-

Anticancer: Certain pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3]

-

Antimicrobial: The pyrazole nucleus is a key component in the development of novel antimicrobial and antifungal agents.[4][5]

-

Neuroprotective: Some pyrazolol derivatives have shown promise as neuroprotective agents with free radical scavenging activity.[6]

Signaling Pathway Involvement:

A recent study highlighted a 1H-pyrazol-3-amine derivative as a novel, selective, and orally available inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[7] RIPK1 is a critical mediator of necroptosis, a form of programmed cell death, and inflammation. Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory diseases.[7]

Hypothetical RIPK1 Inhibition Pathway

Caption: Proposed mechanism of RIPK1 inhibition by an aminopyrazole derivative.

Future Directions and Research Opportunities

The aminopyrazole scaffold represents a promising starting point for the development of novel therapeutics. For this compound and its analogs, future research should focus on:

-

Synthesis and Characterization: Development of a robust and scalable synthetic route for the target compound and its derivatives.

-

Biological Screening: Comprehensive screening against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of disease.

This technical guide provides a foundational overview of this compound and its close analog, 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. The rich chemistry and diverse biological activities associated with the aminopyrazole core make this class of compounds a fertile ground for future drug discovery and development efforts.

References

- 1. 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine | C9H10N4 | CID 28064036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Optimized Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, a key heterocyclic scaffold with significant potential in medicinal chemistry. The presented methodology focuses on a regioselective approach to ensure the desired N-1 substitution of the pyrazole ring. Furthermore, this application note outlines a comprehensive strategy for the optimization of the synthesis protocol, addressing critical parameters such as reaction conditions, solvent effects, and temperature to maximize yield and purity. The protocols are designed to be reproducible and scalable for applications in drug discovery and development.

Introduction

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The N-substituted derivatives, in particular, have garnered significant interest due to their diverse pharmacological activities. This compound is a valuable building block for the synthesis of novel therapeutic agents. The optimization of its synthesis is crucial for ensuring a reliable and efficient supply for research and development. This document details a robust synthetic route and provides a systematic approach to its optimization.

Synthesis Pathway Overview

The recommended synthetic strategy involves a two-step process. The first step is the synthesis of the key intermediate, (pyridin-3-ylmethyl)hydrazine. The second step is the cyclocondensation of this hydrazine derivative with a suitable three-carbon synthon to regioselectively form the desired 1,5-disubstituted pyrazole.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of (Pyridin-3-ylmethyl)hydrazine

This protocol describes the synthesis of the key hydrazine intermediate from 3-pyridinecarboxaldehyde.

Materials:

-

3-Pyridinecarboxaldehyde

-

Hydrazine hydrate

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas supply

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in methanol.

-

Slowly add hydrazine hydrate (1.05 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1 hour at room temperature to form the hydrazone intermediate.

-

Carefully replace the air in the reaction flask with an inert gas (e.g., nitrogen or argon).

-

Add 10% Pd/C catalyst (typically 2-5 mol%) to the reaction mixture.

-

Replace the inert gas with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature overnight.

-

Upon completion of the reaction (monitored by TLC or LC-MS), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Rinse the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (pyridin-3-ylmethyl)hydrazine. This product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol outlines the cyclocondensation reaction to form the target molecule.

Materials:

-

(Pyridin-3-ylmethyl)hydrazine (from Protocol 1)

-

3,3-Diethoxypropanenitrile (cyanoacetaldehyde diethyl acetal)

-

Ethanol

-

Acetic acid (optional, for thermodynamic control)

-

Sodium ethoxide (optional, for kinetic control)

-

Standard laboratory glassware for reactions under reflux

Procedure (Thermodynamic Control for Regioselectivity):

-

In a round-bottom flask, dissolve (pyridin-3-ylmethyl)hydrazine (1.0 eq) in ethanol.

-

Add 3,3-diethoxypropanenitrile (1.1 eq) to the solution.

-

Optionally, a catalytic amount of a weak acid like acetic acid can be added to facilitate the hydrolysis of the acetal and promote cyclization.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine).

Protocol Optimization

The optimization of the synthesis of this compound should focus on maximizing the yield of the desired N-1 isomer while minimizing the formation of the N-2 isomer and other byproducts.

Figure 2: Workflow for the optimization of the synthesis protocol.

Key Optimization Parameters:

-

Regioselectivity Control (Kinetic vs. Thermodynamic Conditions): The reaction of an unsymmetrical hydrazine with a β-dicarbonyl equivalent can lead to two regioisomers.

-

Thermodynamic Control: Neutral or slightly acidic conditions at elevated temperatures (reflux) generally favor the formation of the more stable 1,5-disubstituted pyrazole (the desired product). This is because the initial Michael addition is reversible, allowing for equilibration to the thermodynamically favored intermediate.

-

Kinetic Control: Basic conditions (e.g., using sodium ethoxide) at lower temperatures can favor the formation of the 1,3-disubstituted pyrazole. The reaction is faster and the initial, kinetically favored product is trapped.

-

-

Solvent: The choice of solvent can influence reaction rates and selectivity. Protic solvents like ethanol and methanol are commonly used. Aprotic solvents such as DMF or DMSO could also be explored, especially for their higher boiling points which may be beneficial for driving the reaction to completion.

-

Temperature: The reaction temperature is a critical parameter. Higher temperatures generally favor the thermodynamically controlled product. A temperature screening study is recommended to find the optimal balance between reaction rate and selectivity.

-

Catalyst:

-

Acid Catalysis: A catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) can accelerate the reaction by promoting the hydrolysis of the acetal and the subsequent cyclization.

-

Base Catalysis: As mentioned, basic catalysts (e.g., sodium ethoxide, triethylamine) can alter the regioselectivity and should be used with caution if the 1,5-isomer is the desired product.

-

Data Presentation for Optimization

The results of the optimization studies should be summarized in a clear and concise table to allow for easy comparison of the different reaction conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio |

| 1 | Acetic Acid (0.1) | Ethanol | Reflux (78) | 8 | 75 | >95:5 |

| 2 | - (None) | Ethanol | Reflux (78) | 12 | 68 | 90:10 |

| 3 | p-TSA (0.05) | Toluene | Reflux (110) | 6 | 82 | >98:2 |

| 4 | Sodium Ethoxide (1.1) | Ethanol | 0 | 4 | 55 | 20:80 |

| 5 | Triethylamine (1.1) | DMF | 100 | 8 | 70 | 85:15 |

(Note: The data in this table is illustrative and should be replaced with experimental results.)

Conclusion

The provided protocols offer a reliable and regioselective route for the synthesis of this compound. By systematically optimizing the reaction parameters, particularly the choice of catalyst and temperature to ensure thermodynamic control, high yields and excellent regioselectivity for the desired N-1 isomer can be achieved. This optimized protocol is a valuable tool for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel pyrazole-based compounds.

Application Notes and Protocols for the Characterization of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, a novel heterocyclic compound with potential applications in pharmaceutical research. The following protocols are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust method for determining the purity of this compound. This method separates the target compound from potential impurities based on their polarity. A C18 column is employed with a gradient elution of a buffered aqueous mobile phase and an organic modifier, allowing for the resolution of compounds with a wide range of polarities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

| Parameter | Value |

| Retention Time (t R ) | ~12.5 min |

| Purity (by area %) | >98% |

Workflow for HPLC Analysis:

Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Application Note: GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present in the this compound sample. The high separation efficiency of gas chromatography combined with the sensitive and specific detection by mass spectrometry allows for the confident identification of trace-level contaminants.

Experimental Protocol:

-

Instrumentation: A GC-MS system with a capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-